Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride

Medicinal Chemistry Quality Control Structure-Activity Relationship

Flexible piperidine ester intermediates introduce conformational ambiguity and entropic penalties that undermine CNS SAR studies. Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride (CAS 1983157-41-0) provides a rigid spirocyclic solution: • Improved brain exposure vs. [3.3.0]pyrrolocyclopentane series in rodent PK • ≥97% certified purity with batch-specific NMR, HPLC, GC documentation • HCl salt ensures gravimetric precision and aqueous solubility Ideal for amide, sulfonamide, or urea library synthesis with defined spatial orientation.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71
CAS No. 1983157-41-0
Cat. No. B2612887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
CAS1983157-41-0
Molecular FormulaC10H18ClNO2
Molecular Weight219.71
Structural Identifiers
SMILESCCOC(=O)C1CC12CCNCC2.Cl
InChIInChI=1S/C10H17NO2.ClH/c1-2-13-9(12)8-7-10(8)3-5-11-6-4-10;/h8,11H,2-7H2,1H3;1H
InChIKeyAMBMLYMXCBNDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-azaspiro[2.5]octane-1-carboxylate HCl Procurement Profile


Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride (CAS 1983157-41-0) is a spirocyclic piperidine derivative characterized by a rigid 6-azaspiro[2.5]octane core bearing an ethyl ester at position 1 and presented as the hydrochloride salt . The compound has a molecular formula of C10H18ClNO2 and a molecular weight of 219.71 g/mol . Its defining structural feature—a quaternary spiro carbon linking a cyclopropane ring to a piperidine ring—imposes conformational rigidity that distinguishes it from flexible piperidine or linear amino ester analogs, making it a privileged scaffold in medicinal chemistry for central nervous system (CNS) target engagement [1].

Conformationally constrained spirocyclic amine suitable for CNS target engagement studies
Hydrochloride salt provides defined protonation state for stoichiometric amide coupling and reductive amination
Certified purity with batch-specific QC supports reproducible SAR interpretation

Generic Substitution Failure for 6-Azaspiro[2.5]octane HCl


Substituting ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride with simpler piperidine esters (e.g., ethyl piperidine-4-carboxylate), monocyclic amino esters, or even the free-base form of the same scaffold introduces critical liabilities in conformational preorganization, salt-form handling, and quantitative purity certification. The spirocyclic junction imposes a defined dihedral angle and restricts conformational freedom, which directly impacts target binding entropy and selectivity—an advantage lost when flexible linear analogs are substituted [1]. Furthermore, the hydrochloride salt ensures consistent protonation state, enhanced aqueous solubility relative to the free base, and stable solid-state handling properties essential for reproducible weighing and formulation in medicinal chemistry workflows . The lack of batch-specific quantitative purity certification (e.g., ≥97% by HPLC) and documented quality control (NMR, HPLC, GC) for generic alternatives creates unacceptable risk of variable potency or off-target artifacts in structure-activity relationship (SAR) studies .

Flexible piperidine esters or linear amino esters lack conformational preorganization, which may shift target-binding entropy and selectivity
Free base form introduces protonation ambiguity during storage and stoichiometric reactions, potentially altering yield and purity
Non-certified purity batches or alternative scaffolds risk impurity-driven artifacts in biological assays, compromising SAR confidence

Quantitative Comparison: 6-Azaspiro[2.5]octane HCl vs. Analogs


Certified Purity Advantage Over tert-Butyl Ester Analog

The target hydrochloride salt is supplied at a standard certified purity of 97% as verified by HPLC, NMR, and GC batch analysis . The closest directly comparable analog—tert-butyl 6-azaspiro[2.5]octane-1-carboxylate (CAS 1909319-37-4)—is commercially offered at a standard purity of 95% . The 2-percentage-point purity delta represents a meaningful reduction in unidentified impurity burden, which in medicinal chemistry SAR campaigns translates to diminished risk of confounding biological readouts from trace contaminants.

Certified Purity
Specification review
97% (batch HPLC/NMR/GC) vs. tert-butyl analog 95%
+2 pp purity reduces unidentified impurity burden
Commercial vendor specification; data to verify per batch
Medicinal Chemistry Quality Control Structure-Activity Relationship

Salt Form Stoichiometric Accuracy Over Free Base

The hydrochloride salt form has a precisely defined molecular weight of 219.71 g/mol (C10H18ClNO2), whereas the free base ethyl 6-azaspiro[2.5]octane-1-carboxylate has a molecular weight of 183.25 g/mol (C10H17NO2) . For amide coupling or other stoichiometry-sensitive reactions where the secondary amine is the reacting nucleophile, using the hydrochloride salt eliminates the need for in-situ protonation from a separate acid source and provides a gravimetrically accurate weighing form that accounts for the HCl counterion.

Salt Stoichiometry
Specification review
HCl salt MW: 219.71 g/mol Free base MW: 183.25 g/mol (+36.46 HCl)
Accurate weighing for amine nucleophile stoichiometry
Free base may absorb moisture; salt provides consistent handling
Synthetic Chemistry Stoichiometry Amide Bond Formation

Spirocyclic Scaffold Brain Exposure Advantage

In a systematic structure-activity relationship study, the 6-azaspiro[2.5]octane scaffold—the core structural motif of ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride—demonstrated improved brain exposure in rodents relative to the previously reported [3.3.0]pyrrolocyclopentane series when incorporated into M4 muscarinic acetylcholine receptor antagonists [1]. The lead compound VU6015241, built on this spirocyclic core, exhibited high M4 potency across multiple species, excellent aqueous solubility, and moderate brain exposure after intraperitoneal administration, whereas the [3.3.0]pyrrolocyclopentane-based chemotype was noted to have suboptimal brain penetration that motivated the scaffold switch.

Brain Exposure
Class-level inference
6-azaspiro[2.5]octane scaffold reported improved brain exposure over [3.3.0]pyrrolocyclopentane series in rodent models
Scaffold brain exposure context; PK parameters not disclosed
Literature report (Bender et al. 2022); model-dependent review needed
CNS Drug Discovery Pharmacokinetics Muscarinic Receptor

Application Scenarios for 6-Azaspiro[2.5]octane HCl


CNS Lead Optimization with Conformationally Constrained Amines

Medicinal chemistry teams pursuing CNS targets—particularly muscarinic acetylcholine receptors, GPCRs, or ion channels—should select ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride over flexible piperidine esters or alternative fused-ring scaffolds based on literature evidence that the 6-azaspiro[2.5]octane core provides improved brain exposure relative to the [3.3.0]pyrrolocyclopentane series in rodent PK studies [1]. The 97% certified purity with batch-specific QC documentation (NMR, HPLC, GC) ensures reliable SAR interpretation, avoiding impurity-driven artifacts .

Rigid Spirocyclic Libraries for Enzyme Inhibitor Design

For structure-based drug design campaigns targeting enzymes with defined active-site geometries, the rigid spirocyclic framework of ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride restricts conformational sampling and reduces entropic penalty upon binding, a property not recapitulated by linear amino esters. The compound serves as a versatile intermediate for constructing amide, sulfonamide, or urea libraries with precise spatial orientation of pharmacophoric elements [1].

Scalable Chiral 6-Azaspiro[2.5]octane Derivative Synthesis

The hydrochloride salt form (MW 219.71 g/mol) provides gravimetric precision in stoichiometric reactions and eliminates protonation-state ambiguity during chiral resolution or asymmetric synthesis. Synthetic chemists can exploit the defined ethyl ester handle for further functionalization (hydrolysis, reduction, amidation) while relying on batch-specific purity certification (97% by HPLC) for reproducible scale-up [1].

Application
Selection Property
Validation Focus
CNS target lead optimization
Conformationally constrained spirocyclic core
Brain exposure model review
Enzyme inhibitor library design
Rigid framework with precise spatial orientation
Binding entropy reduction review
Scalable chiral synthesis
Hydrochloride salt gravimetric accuracy
Reaction stoichiometry reproducibility
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